REACTION_CXSMILES
|
CC(CC(O[C@@H:8]1[C@@:12]2([O:14][CH2:13]2)[C@H:11]2[C@H:15](OC(CC(C)C)=O)[O:16][CH:17]=[C:18]([CH2:19][O:20][C:21]([CH3:23])=[O:22])[C:10]2=[CH:9]1)=O)C>C(Cl)(Cl)Cl.FC(F)(F)C(O)=O>[CH3:23][C:21]([O:20][CH2:19][C:18]1[C:10]2=[CH:9][CH:8]=[C:12]([CH:13]=[O:14])[C:11]2=[CH:15][O:16][CH:17]=1)=[O:22]
|
Name
|
|
Quantity
|
9.2 g
|
Type
|
reactant
|
Smiles
|
CC(C)CC(=O)O[C@H]1C=C2[C@@H]([C@@]13CO3)[C@@H](OC=C2COC(=O)C)OC(=O)CC(C)C
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
20 g
|
Type
|
solvent
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
after stirring for 5 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
This second solution then was added to the first solution
|
Type
|
WASH
|
Details
|
the reaction mixture was washed with water until a pH of 4
|
Type
|
ADDITION
|
Details
|
Sodium chloride with 0.5% NaHCO3 (125 mL) was added
|
Type
|
CUSTOM
|
Details
|
Baldrinal (2, 1.1 g) was collected as a yellow liquid
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |